molecular formula C14H22ClNO B13909746 1-Propanone,4,6-trimethylphenyl)-, hydrochloride CAS No. 93760-26-0

1-Propanone,4,6-trimethylphenyl)-, hydrochloride

Cat. No.: B13909746
CAS No.: 93760-26-0
M. Wt: 255.78 g/mol
InChI Key: OOBBIEIDBRIHTC-UHFFFAOYSA-N
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Description

1-Propanone, 4,6-trimethylphenyl)-, hydrochloride is a chemical compound with the molecular formula C14H20O·HCl It is a derivative of propanone, featuring a trimethylphenyl group attached to the propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 4,6-trimethylphenyl)-, hydrochloride typically involves the reaction of 4,6-trimethylphenylmagnesium bromide with propanone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 4,6-trimethylphenyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-Propanone, 4,6-trimethylphenyl)-, hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities.

    Medicine: Investigated for its pharmacological properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-Propanone, 4,6-trimethylphenyl)-, hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 2,2-dimethyl-1-(2,4,6-trimethylphenyl)-: Similar structure but with different substituents.

    1-Phenyl-1-propanone: Lacks the trimethylphenyl group.

    2,4,6-Trimethylphenylhydrazine hydrochloride: Different functional group but similar aromatic ring structure.

Uniqueness

1-Propanone, 4,6-trimethylphenyl)-, hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

93760-26-0

Molecular Formula

C14H22ClNO

Molecular Weight

255.78 g/mol

IUPAC Name

3-(dimethylamino)-1-(2,4,6-trimethylphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C14H21NO.ClH/c1-10-8-11(2)14(12(3)9-10)13(16)6-7-15(4)5;/h8-9H,6-7H2,1-5H3;1H

InChI Key

OOBBIEIDBRIHTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)CCN(C)C)C.Cl

Origin of Product

United States

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